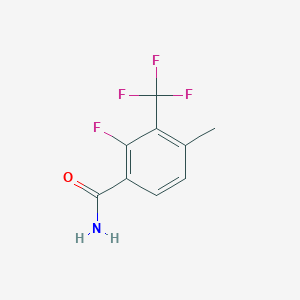

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide . It is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .

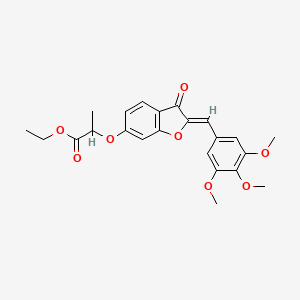

Molecular Structure Analysis

The molecular weight of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide is 221.15 . The IUPAC name is 2-fluoro-4-methyl-3-(trifluoromethyl)benzamide . The InChI code is 1S/C9H7F4NO/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H2,14,15) .Physical And Chemical Properties Analysis

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide is a solid at ambient temperature .Aplicaciones Científicas De Investigación

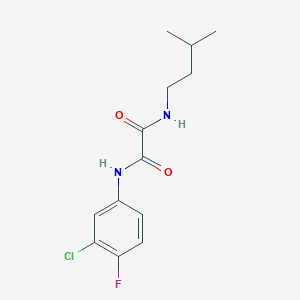

Synthetic Chemistry and Catalysis

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide and its derivatives serve as key intermediates in the development of various synthetic methodologies. For example, the catalyzed ortho-fluorination of triflamide-protected benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate and NMP as a promoter, demonstrates the compound's utility in introducing fluorine atoms into complex molecules. This process is crucial for creating synthetically useful functional groups that find applications in medicinal chemistry and synthesis, highlighting the compound's significance in facilitating the construction of fluorinated organic compounds which are prevalent in pharmaceuticals and agrochemicals (Xisheng Wang, T. Mei, jin-quan yu, 2009).

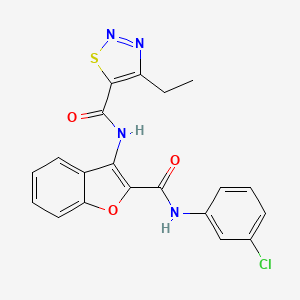

Antimicrobial and Antipathogenic Activity

The antimicrobial and antipathogenic potential of fluorinated benzamides, including structures akin to 2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide, has been investigated, revealing significant activity against fungi and Gram-positive microorganisms. This suggests a potential avenue for the development of new antimicrobial agents that could be critical in addressing drug resistance and biofilm-associated infections. Studies have found that certain fluorinated benzamide derivatives exhibit potent anti-pathogenic activity, particularly against challenging microorganisms like Pseudomonas aeruginosa and Staphylococcus aureus, underscoring their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Advanced Materials Development

Fluorinated polyimides synthesized from fluorine-containing aromatic diamines, such as those related to 2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide, exhibit remarkable properties including excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are of great interest in the field of advanced materials science for applications that require materials with exceptional thermal and chemical resistance, such as in the aerospace, automotive, and electronics industries. The synthesis and properties of these soluble fluoro-polyimides demonstrate the compound's relevance in the development of high-performance polymers (K. Xie, J. Liu, Hangsheng Zhou, Shuren Zhang, M. He, Shuang Yang, 2001).

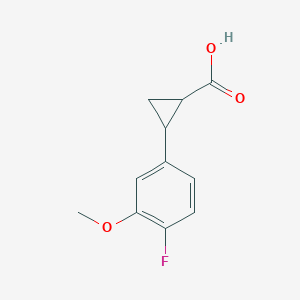

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide are explored for their potential in drug development. For instance, fluorine-18 labeled benzamide analogues have been studied for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), highlighting the compound's utility in oncological research and its potential in the development of diagnostic and therapeutic agents (Z. Tu, Jinbin Xu, L. Jones, Shihong Li, Craig Dumstorff, S. Vangveravong, Delphine L. Chen, K. Wheeler, M. Welch, R. Mach, 2007).

Propiedades

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMDGBNURZUOCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)N)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)

![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)

![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)